6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a fluorophenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of p-fluoroaniline with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The triazine ring structure contributes to the compound’s stability and reactivity, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound.
Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.
Uniqueness
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both the fluorophenyl group and the triazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6FN3O |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-5-11-9(14)13-12-8/h1-5H,(H,11,13,14) |
InChI Key |
KSDUGXFEJOPISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.